molecular formula C33H38ClP B1420751 (4-Octylbenzyl)(triphenyl)phosphonium chloride CAS No. 62640-29-3

(4-Octylbenzyl)(triphenyl)phosphonium chloride

Cat. No. B1420751
CAS RN: 62640-29-3
M. Wt: 501.1 g/mol
InChI Key: KDSSAEBPBYWHTB-UHFFFAOYSA-M
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Description

4-Octylbenzyl(triphenyl)phosphonium chloride is a chemical compound with the molecular formula C33H38ClP . It’s used for research purposes.


Synthesis Analysis

While specific synthesis methods for 4-Octylbenzyl(triphenyl)phosphonium chloride are not available in the search results, triphenylphosphine compounds are often synthesized from an alkyl halide and a trialkyl phosphine .


Molecular Structure Analysis

The molecular weight of 4-Octylbenzyl(triphenyl)phosphonium chloride is 501.082 Da .

Scientific Research Applications

Corrosion Inhibition

(4-Octylbenzyl)(triphenyl)phosphonium chloride has been studied for its potential as a corrosion inhibitor. Research by Lorenz and Mansfeld (1981) explored various electrochemical techniques to determine corrosion rates and highlighted the use of inhibitors like triphenylbenzylphosphonium chloride (TPBP+) in corrosion systems. Their findings suggest that TPBP+ can significantly affect corrosion rates, correlating electrochemical data with the presence of inhibitors. This study indicates that compounds like this compound could be useful in protecting metals from corrosion, especially in acidic environments such as those found in industrial processes involving sulfuric and hydrochloric acids (Lorenz & Mansfeld, 1981).

Flame Retardancy and Environmental Concerns

Another area of research related to organophosphorus compounds, which could include derivatives like this compound, is their application as flame retardants. Bruchajzer, Frydrych, and Szymańska (2015) reviewed the toxicity and environmental impact of various organophosphorus flame retardants. Although this compound was not specifically mentioned, the study's insights into the environmental and health implications of such compounds are relevant. The review underscores the importance of understanding the ecological and human health impacts of these compounds, given their widespread use in industries ranging from electronics to textiles (Bruchajzer, Frydrych, & Szymańska, 2015).

Material Science and Polymer Applications

In material science, this compound and related phosphonium salts are being investigated for their potential in modifying material properties, especially in polymers and nanocomposites. For instance, the incorporation of phosphonium salts into polymers can enhance their thermal stability, flame retardancy, and mechanical properties. Vidal, Riekkola, and Canals (2012) discussed the role of ionic liquids, including phosphonium-based ones, in modifying materials for solid-phase extraction and separation techniques. This indicates the broader utility of such compounds in developing advanced materials with tailored properties for specific applications (Vidal, Riekkola, & Canals, 2012).

Safety and Hazards

Benzyltriphenylphosphonium chloride, a related compound, is considered hazardous. It’s fatal if swallowed or inhaled, causes serious eye damage, may cause respiratory irritation, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(4-octylphenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38P.ClH/c1-2-3-4-5-6-10-17-29-24-26-30(27-25-29)28-34(31-18-11-7-12-19-31,32-20-13-8-14-21-32)33-22-15-9-16-23-33;/h7-9,11-16,18-27H,2-6,10,17,28H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSSAEBPBYWHTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676281
Record name [(4-Octylphenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62640-29-3
Record name [(4-Octylphenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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